3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one
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Overview
Description
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated ketone, which is the desired product.
The reaction conditions for the aldol condensation usually involve stirring the reactants in an ethanol-water mixture at room temperature, followed by heating to induce dehydration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst can yield the corresponding cyclohexanone derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexanone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-cyclohexen-1-one
- 5-Phenyl-2-cyclohexen-1-one
- 4-Methoxyphenyl-2-cyclohexen-1-one
Uniqueness
3-(4-Methoxyphenyl)-5-phenyl-2-cyclohexen-1-one is unique due to the presence of both methoxyphenyl and phenyl groups on the cyclohexenone core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
25960-26-3 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O2/c1-21-19-9-7-15(8-10-19)17-11-16(12-18(20)13-17)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 |
InChI Key |
MMVJJVYMEZCERX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)CC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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